4-Menthen-8-ol

Description

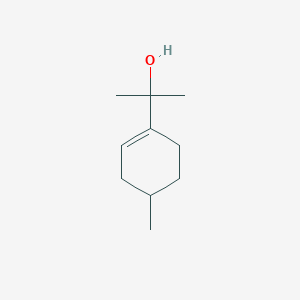

Structure

3D Structure

Properties

CAS No. |

18479-65-7 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-(4-methylcyclohexen-1-yl)propan-2-ol |

InChI |

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h6,8,11H,4-5,7H2,1-3H3 |

InChI Key |

HMXMWOXFKFLOGK-UHFFFAOYSA-N |

SMILES |

CC1CCC(=CC1)C(C)(C)O |

Canonical SMILES |

CC1CCC(=CC1)C(C)(C)O |

Other CAS No. |

58409-60-2 18479-65-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Occurrence and Distribution of 4 Menthen 8 Ol in Biological Systems

While not as abundant as some other monoterpenoids, 4-menthen-8-ol has been identified as a constituent of the essential oils of certain plants. For instance, it has been detected in Ziziphora hispanica and Mentha pulegium. aimspress.com Its formation is often a result of biotransformation processes involving more common terpenes.

Biotransformation Pathways Leading to 4 Menthen 8 Ol

The biosynthesis of 4-menthen-8-ol is not a primary metabolic pathway but rather a result of the transformation of other monoterpenes. These pathways are crucial for producing a diverse array of secondary metabolites that plants use for defense and communication.

Research on cultured cells of Cupressus lusitanica has shed light on the metabolic fate of terpinolene (B10128), a key precursor in the biosynthesis of certain defense compounds. scirp.orgresearchgate.netscirp.org In these cells, terpinolene is oxidized by cytochrome P450 monooxygenases into a hydroxylated compound, 5-isopropylidene-2-methylcyclohex-2-enol (IME). researchgate.netscirp.org This intermediate is then further oxidized to an epoxidized compound, 1,6-epoxy-4(8)-p-menthen-2-ol (EMO). scirp.orgresearchgate.netscirp.org While this compound itself was not the end product in this specific study, the pathway demonstrates the enzymatic machinery present in plants capable of modifying the terpinolene skeleton, which could potentially lead to the formation of this compound under different conditions or in other plant species. The enzymes involved showed strict substrate specificity for terpinolene. scirp.orgscirp.org

The biotransformation of limonene (B3431351) and alpha-terpineol (B3430122) by various microorganisms and plants often yields a range of oxygenated monoterpenes, including isomers of terpineol. atamanchemicals.commdpi.comnih.gov

Limonene, a widely distributed monoterpene, can be hydrated to form α-terpineol. wikipedia.org This reaction can be catalyzed by various microorganisms. mdpi.comnih.gov For example, fungi such as Penicillium digitatum and Corynespora casssicola can transform limonene into α-terpineol. mdpi.com Furthermore, the biotransformation of orange peel oil, which is rich in (R)-(+)-limonene, has been shown to produce α-terpineol, among other compounds. nih.gov

Alpha-terpineol, in turn, can be a substrate for further enzymatic modifications. While direct biotransformation of alpha-terpineol to this compound is not extensively documented in the provided search results, the structural relationship between these compounds suggests a plausible connection. Alpha-terpineol is also known as p-menth-1-en-8-ol. wikipedia.org Fungal biotransformation of (S)-(-)-α-terpineol by Gibberella cyanea has been shown to yield (4S)-p-menthene-7,8-diol, indicating that hydroxylation reactions on the p-menthane (B155814) skeleton are common. mdpi.com

The following table summarizes the key precursor compounds and the types of reactions involved in their biotransformation, which are relevant to the potential formation of this compound.

| Precursor Compound | Type of Biotransformation | Resulting Compound(s) | Organism(s) |

| Terpinolene | Oxidation (Hydroxylation, Epoxidation) | 5-isopropylidene-2-methylcyclohex-2-enol (IME), 1,6-epoxy-4(8)-p-menthen-2-ol (EMO) | Cupressus lusitanica (cultured cells) scirp.orgresearchgate.netscirp.org |

| Limonene | Hydration | α-Terpineol | Penicillium digitatum, Corynespora casssicola mdpi.com |

| (R)-(+)-Limonene | Hydroxylation | α-Terpineol, Limonene-1,2-diol, trans-Carveol, cis-Carveol | Fusarium oxysporum nih.gov |

| (S)-(-)-α-Terpineol | Hydroxylation | (4S)-p-menthene-7,8-diol | Gibberella cyanea mdpi.com |

Synthetic Methodologies for 4 Menthen 8 Ol and Its Chiral Analogues

Asymmetric Synthesis Approaches for Chiral Menthane Compounds

Asymmetric synthesis is crucial for producing specific enantiomers or diastereomers of chiral compounds like menthane derivatives, as different stereoisomers often exhibit distinct biological activities. wikipedia.org This field of chemistry focuses on methods that preferentially form one stereoisomer over others. wikipedia.org

A prominent strategy in the synthesis of complex chiral molecules is the use of the "chiral pool," which consists of abundant and inexpensive enantiomerically pure compounds provided by nature. nih.gov For the synthesis of p-menthane (B155814) compounds, monoterpenes are particularly valuable starting materials. nih.gov

Commodity chemicals like (+)- and (–)-limonene are readily available and serve as foundational building blocks. nih.gov However, their allylic oxidation products, such as carvone, are often more versatile and frequently utilized in the synthesis of other terpenes. nih.gov Other important chiral pool terpenes for this purpose include (–)-isopulegol and (–)-perillyl alcohol, which offer different oxygenation patterns for synthetic manipulation. nih.gov The use of these naturally abundant chiral terpenes as starting points continues to be a major approach in modern synthetic chemistry, even with the significant advances in asymmetric catalysis. nih.gov This approach is exemplified in the synthesis of various natural products where the inherent chirality of the starting terpene directs the stereochemical outcome of the subsequent reactions. nih.govresearchgate.net

Table 1: Common Chiral Pool Terpenes in Menthane Synthesis

| Chiral Starting Material | Common Application/Transformation |

|---|---|

| Limonene (B3431351) | A versatile and inexpensive starting material available in both enantiomeric forms. nih.gov |

| Carvone | An allylic oxidation product of limonene, frequently used as a versatile building block. nih.gov |

| (–)-Isopulegol | A menthane subtype monoterpene used for its specific oxygenation pattern. nih.gov |

| (–)-Perillyl alcohol | Another useful building block with a distinct oxygenation pattern. nih.gov |

The development of stereoselective synthetic routes is essential for producing specific isomers of pheromones and other monoterpenoids with high purity. These methods often involve enzymatic resolutions or catalyst-controlled reactions to achieve high levels of stereoselectivity.

One successful approach involves the use of lipases to resolve racemic mixtures. mdpi.com For instance, lipase-mediated resolution of cyclic secondary alcohols, such as p-menthan-3-ol monoterpenes, can produce enantioenriched building blocks. mdpi.comresearchgate.net These resolved compounds are then used in the stereoselective synthesis of natural products like (–)-mintlactone and (–)-wine lactone. mdpi.com The stereoselectivity of lipase-catalyzed esterification can be influenced by the structure of the substrate, with cyclic frameworks often proving to be suitable. researchgate.net

Another powerful method is the use of stereoselective chemical reactions. For example, the synthesis of cis-p-menthane-1,7-diol and related compounds has been achieved with high cis-selectivity (>96%) through a key step involving MeHNL-catalyzed hydrocyanation of 4-alkylcyclohexanones. nih.gov Similarly, Sharpless asymmetric dihydroxylation is a key reaction for the enantioselective synthesis of chiral vicinal diols from alkenes, which serve as crucial intermediates in the synthesis of natural monoterpenes like trans-p-menth-3-ene-1,2,8-triol. researchgate.net

These stereoselective routes are critical for accessing specific isomers that may have unique biological functions, such as acting as insect pheromones or contributing to the flavor and fragrance of natural products. mdpi.comresearchgate.net

Utilization of Chiral Starting Materials (e.g., (R)-4-Menthenone in Related Chemical Synthesis)

Chemical Derivatization Strategies for Enhanced Research Applications

Chemical derivatization, such as converting alcohols to esters, is a fundamental tool for structural modification and analysis. nih.gov This process can alter the physicochemical properties of a molecule and is often used to facilitate purification, characterization, or to probe structure-activity relationships.

Esterification is a common derivatization strategy for hydroxyl-containing compounds like 4-Menthen-8-ol. The conversion of the hydroxyl group to an ester can be used for several purposes, including protecting the alcohol functionality during subsequent synthetic steps, modifying biological activity, or improving analytical characteristics for techniques like gas chromatography.

The synthesis of ester derivatives of related p-menthane compounds, such as para-menthane-3,8-diol, has been systematically studied. beilstein-journals.org Direct esterification using carboxylic acids can be challenging and may lead to complex mixtures due to side reactions like dehydration of the tertiary alcohol. beilstein-journals.org A more effective method involves acylation using acid anhydrides in the presence of a suitable catalyst. beilstein-journals.org For example, para-menthane-3,8-diol has been successfully converted to its corresponding diester derivatives using acetic, propionic, pentanoic, and hexanoic anhydrides. beilstein-journals.org This approach avoids the harsh conditions that can cause dehydration and provides the desired ester products in good yields. beilstein-journals.org

In structural analysis, esterification with a chiral agent, such as the Mosher's acid method, is a well-established NMR technique to determine the absolute configuration of chiral alcohols. researchgate.net By forming esters with both enantiomers of a chiral acylating agent, the resulting diastereomeric esters exhibit different chemical shifts in the ¹H NMR spectrum, which can be analyzed to assign the stereochemistry at the carbinol center. researchgate.net

Table 2: Reagents for Esterification of p-Menthane Alcohols

| Acylating Agent | Catalyst/Conditions | Application | Reference |

|---|---|---|---|

| Acetic Anhydride | Polymer-supported scandium triflate | Synthesis of diacetate derivatives | beilstein-journals.org |

| Propionic Anhydride | Polymer-supported scandium triflate | Synthesis of dipropionate derivatives | beilstein-journals.org |

| Pentanoic Anhydride | Polymer-supported scandium triflate | Synthesis of dipentanoate derivatives | beilstein-journals.org |

| Hexanoic Anhydride | Polymer-supported scandium triflate | Synthesis of dihexanoate derivatives | beilstein-journals.org |

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Analysis of 4 Menthen 8 Ol

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. wikipedia.org This is considered a "hard" ionization technique that yields numerous fragment ions. shimadzu.com

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The peak with the highest m/z often corresponds to the molecular ion (M⁺), which for 4-menthen-8-ol has a nominal mass of 154 amu. nist.govchemicalbook.com The fragmentation pattern is a characteristic fingerprint of the molecule. Key fragmentation pathways for this compound include the loss of a water molecule (M-18), the loss of a methyl group (M-15), and the loss of an isopropyl group (M-43). The base peak, which is the most intense peak in the spectrum, is often a stable fragment ion. For terpinen-4-ol, a related isomer, the base peak is frequently observed at m/z 71. nih.gov

Interactive Data Table: Common EI-MS Fragments for p-Menthane (B155814) Alcohols

| m/z | Possible Fragment | Description |

| 154 | [C₁₀H₁₈O]⁺ | Molecular Ion (M⁺) |

| 139 | [M - CH₃]⁺ | Loss of a methyl group |

| 136 | [M - H₂O]⁺ | Loss of water |

| 111 | [C₈H₁₅]⁺ | Further fragmentation |

| 93 | [C₇H₉]⁺ | Fragmentation of the ring |

| 71 | [C₄H₇O]⁺ / [C₅H₁₁]⁺ | Often the base peak |

Note: The relative intensities of these fragments can help distinguish between isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile compounds like this compound within complex mixtures, such as essential oils. researchgate.netnih.govaensiweb.com In this hyphenated technique, the gas chromatograph first separates the individual components of the mixture based on their boiling points and interactions with a stationary phase in a capillary column. uliege.be

As each separated component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for that specific compound. By comparing the retention time and the mass spectrum of an unknown peak to those of an authentic standard or to a spectral library (like the NIST library), the presence of this compound can be confirmed. nih.govuliege.be

GC-MS also allows for semi-quantitation, where the area of the chromatographic peak for this compound is proportional to its concentration in the sample. This is invaluable for determining the relative abundance of this compound in various natural sources, such as in the essential oils of certain plants. nih.gov For example, this compound has been identified as a constituent in the essential oils of Mentha piperita and Melaleuca leucadendra. nih.gov

Multi-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOF/MS) for High-Resolution Separation and Identification

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF/MS) stands as a powerful technique for the in-depth analysis of complex volatile and semi-volatile mixtures, such as those containing this compound. labx.commdpi.com This method provides a significant enhancement in separation power compared to conventional one-dimensional GC-MS. mdpi.commdpi.com In GCxGC, two columns with different stationary phases are connected in series, allowing for a more comprehensive separation of co-eluting compounds. The high peak capacity and increased sensitivity of GCxGC-TOF/MS enable the detection and identification of a much larger number of compounds, including minor constituents that might otherwise remain unresolved. mdpi.comresearchgate.net

The use of TOF/MS is particularly advantageous due to its high data acquisition speed, which is necessary to adequately sample the narrow peaks produced by the GCxGC system. This combination allows for the collection of full mass spectral data, aiding in the confident identification of compounds. labx.com For instance, in the analysis of complex samples like essential oils or wines, GCxGC-TOF/MS has proven invaluable for separating and identifying numerous terpenoids and other volatile organic compounds. mdpi.commdpi.com The enhanced resolution helps to distinguish between isomers and provides clearer mass spectra, facilitating more accurate compound identification. mdpi.com

Table 1: Comparison of GC-MS and GCxGC-TOF/MS for Volatile Compound Analysis

| Feature | Conventional GC-MS | GCxGC-TOF/MS |

| Separation | One-dimensional | Two-dimensional |

| Peak Capacity | Lower | Significantly Higher mdpi.com |

| Resolution | Good, but co-elution is common labx.com | Excellent, resolves many co-eluting peaks mdpi.commdpi.com |

| Sensitivity | Good | Enhanced labx.commdpi.com |

| Compound Identification | Can be challenging for co-eluting peaks | More confident due to clearer mass spectra mdpi.com |

| Number of Identified Compounds | Lower | Significantly Higher mdpi.comresearchgate.net |

Chromatographic Separation Techniques

Analytical Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) in Monoterpenoid Analysis

Gas chromatography (GC) is a fundamental technique for the analysis of volatile compounds like monoterpenoids. uliege.be It is widely used for both qualitative and quantitative analysis of essential oils and other plant extracts. researchgate.net In the analysis of monoterpenoids, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is common. uliege.bemdpi.com GC-MS provides structural information based on the mass fragmentation patterns of the analytes, which is crucial for identification. uliege.be The retention time of a compound on a specific GC column is a key parameter for its identification. researchgate.net For example, this compound has been identified in various natural sources using GC-MS. acs.orgnih.gov

High-performance liquid chromatography (HPLC) is another powerful separation technique, particularly useful for less volatile or thermally labile compounds. acs.org While GC is more common for monoterpenoid analysis, HPLC can be employed, especially for the analysis of derivatives or in specific applications. acs.orgresearchgate.net For instance, HPLC with UV detection has been used for the quantification of various terpenoids. researchgate.net In some cases, aldehydes, which can be related to monoterpenoid metabolism, have been analyzed using HPLC after derivatization. acs.org

Advanced Detector Applications (e.g., Sulfur-Selective Detectors for Related Thiol Analogues: FPD, PFPD, SCD)

While this compound is an alcohol, the analysis of its sulfur-containing analogues, or thiols, requires specialized detectors for optimal sensitivity and selectivity. Sulfur-selective detectors such as the Flame Photometric Detector (FPD), Pulsed Flame Photometric Detector (PFPD), and Sulfur Chemiluminescence Detector (SCD) are instrumental in the detection of trace-level sulfur compounds in complex matrices. mdpi.comresearchgate.net

These detectors offer high selectivity for sulfur-containing molecules, which is crucial when analyzing samples where these compounds are present at very low concentrations alongside a high background of other substances. mdpi.comrestek.com The FPD is a robust and widely used detector, though it can be susceptible to quenching effects from co-eluting hydrocarbons. restek.comwur.nl The PFPD offers improved sensitivity and reduced quenching compared to the FPD. mdpi.com The SCD is known for its high selectivity and equimolar response to sulfur compounds, meaning the signal is directly proportional to the mass of sulfur, simplifying quantification. mdpi.comresearchgate.net The use of these detectors is essential in flavor and off-flavor analysis, where sulfur compounds often have very low odor thresholds. mdpi.com

Table 2: Characteristics of Sulfur-Selective Detectors

| Detector | Principle of Operation | Advantages | Disadvantages |

| FPD | Chemiluminescence of sulfur compounds in a hydrogen-rich flame. wur.nl | Robust, relatively inexpensive. restek.comwur.nl | Susceptible to hydrocarbon quenching. restek.com |

| PFPD | Time-resolved emission of sulfur and hydrocarbon species in a pulsed flame. mdpi.com | Higher sensitivity and selectivity than FPD. mdpi.com | More complex than FPD. |

| SCD | Reaction of sulfur compounds with ozone to produce chemiluminescent sulfur monoxide. mdpi.comresearchgate.net | Highly selective and sensitive, equimolar response. mdpi.comresearchgate.net | Higher maintenance and cost. researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Comparative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simple, cost-effective, and high-throughput method for the qualitative and comparative analysis of chemical constituents in various samples, including those containing monoterpenoids. nih.gov HPTLC allows for the simultaneous analysis of multiple samples on a single plate, making it suitable for screening and quality control purposes. mdpi.comamazon.com

The separation in HPTLC is based on the differential migration of compounds on a layer of adsorbent material, driven by a mobile phase. After development, the separated compounds can be visualized under UV light or by using specific spray reagents, creating a characteristic fingerprint of the sample. This technique can be used for the identification of compounds by comparing their retardation factor (Rf) values with those of standards. nih.gov While not as powerful as GC-MS or HPLC for quantitative analysis, modern HPTLC coupled with densitometry can provide quantitative data. nih.govmdpi.com

Chiral Analysis and Stereochemical Determination

The biological activity and sensory properties of monoterpenoids are often dependent on their stereochemistry. Therefore, the determination of the absolute configuration of chiral centers is a crucial aspect of their analysis.

Modified Mosher's Method for Absolute Configuration Determination

The modified Mosher's method is a widely used NMR spectroscopic technique for determining the absolute configuration of chiral secondary alcohols, such as this compound. mdpi.comucl.ac.uk The method involves the esterification of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, to form diastereomeric esters. mdpi.comresearchgate.net

By comparing the ¹H NMR chemical shifts of the protons in the vicinity of the newly formed ester linkage in the two diastereomers, the absolute configuration of the alcohol can be deduced. mdpi.com The differences in the chemical shifts (Δδ = δS - δR) for the protons on either side of the carbinol center will be consistently positive for protons on one side and negative for those on the other, based on the anisotropic effects of the phenyl group in the MTPA moiety. mdpi.comresearchgate.net This pattern allows for the assignment of the absolute stereochemistry at the hydroxyl-bearing carbon. researchgate.net

Measurement of Specific Rotation for Optically Active Forms

The specific rotation of a chiral compound is a fundamental physical property that quantifies the extent to which an optically active substance rotates the plane of polarized light. This measurement is crucial for the characterization of the enantiomers of this compound, also known as α-terpineol. The direction and magnitude of this rotation are unique to each enantiomer.

For instance, the specific optical rotation of one of the optically active forms of α-terpineol has been reported as +106.4° at 20°C using the D-line of a sodium lamp. nih.gov Another source indicates a value of +24.5° at 11°C for (S)-p-Menth-1-en-4-ol. foodb.ca The optical activity value for the essential oil of Zanthoxylum lepidopteriphilum, which contains terpinen-4-ol, was found to be +1.86. nih.gov This property is valuable for identifying and differentiating between the enantiomers and can also serve as an indicator of enantiomeric purity. Discrepancies in reported values can arise from differences in measurement conditions, such as temperature, solvent, and the specific enantiomeric composition of the sample being analyzed.

Enantioselective Gas Chromatography for Chiral Compound Resolution

Enantioselective gas chromatography (GC) is a powerful analytical technique for the separation and quantification of the individual enantiomers of chiral compounds like this compound. This method typically employs a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative, which interacts differently with each enantiomer, leading to their separation. tomsic.co.jpgcms.czoup.comtandfonline.com

The resolution of enantiomers is critical in flavor and fragrance analysis, as the different enantiomers of a compound can possess distinct sensory properties. For example, enantioselective GC has been successfully used to separate the enantiomers of various monoterpene alcohols, including terpinen-4-ol, in essential oils and wines. tomsic.co.jpresearchgate.net The use of derivatized cyclodextrins as stationary phases has shown excellent enantiomeric selectivity for a wide range of chiral compounds. gcms.cz

Key aspects of enantioselective GC for this compound analysis include:

Chiral Stationary Phases: Cyclodextrin derivatives, such as permethylated β-cyclodextrin, are commonly used. gcms.czscispace.com The choice of the specific cyclodextrin derivative can significantly impact the separation efficiency. gcms.cz

Two-Dimensional Gas Chromatography (GCxGC): This advanced technique can enhance the resolution of target chiral compounds from complex matrices like essential oils. tomsic.co.jpmassey.ac.nz

Method Optimization: Factors such as temperature programming, carrier gas flow rate, and the choice of the stationary phase need to be carefully optimized to achieve baseline separation of the enantiomers. gcms.cz

The enantiomeric distribution of terpinen-4-ol has been determined in various natural products. For instance, in an analysis of essential oils from the Myrtaceae family, the enantiomeric distribution of terpinen-4-ol was successfully determined using a two-column configuration. tomsic.co.jp In another study on Tokaj varietal wines, the S enantiomer of α-terpineol was found to be dominant. researchgate.net

Table 1: Examples of Chiral Stationary Phases and Applications for Terpene Alcohol Resolution

| Chiral Stationary Phase | Analyte(s) | Matrix | Reference |

| Permethylated β-cyclodextrin | Monoterpene alcohols | Essential Oils | gcms.cz |

| β-Dex fused silica (B1680970) capillary column | (R,S)-1-(48-hydroxy-38-methoxyphenyl)propanol | Biocatalytic reaction mixture | scispace.com |

| 2,3-diethyl-6-tert-butyldimethylsilyl-β-cyclodextrin | α-thujone, β-thujone, terpinen-4-ol | Essential Oil | nih.gov |

| Heptakis(2,3-di-O-methyl-6-O-t.butyldimethylsilyl)-β-cyclodextrin | Synthetic musk flavor compounds | --- | oup.com |

Sample Preparation and Derivatization for Analytical Enhancement

Extraction Techniques for Volatile Compounds (e.g., Liquid-Liquid Extraction, Solid Phase Extraction, Headspace Solid-Phase Microextraction)

The accurate analysis of this compound from various matrices relies on efficient extraction of this volatile compound. Several techniques are employed, each with its advantages and suitability depending on the sample type and analytical goals.

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between two immiscible liquid phases. It has been used for the extraction of terpene compounds from alcoholic beverages. tandfonline.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. It involves passing a liquid sample through a solid sorbent that retains the analyte of interest. The analyte is then eluted with a suitable solvent. SPE has been used for the determination of terpenes in Baijiu, where a C18 solid-phase extraction column was employed to concentrate the terpenes. tandfonline.comtandfonline.com

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free extraction method that is particularly well-suited for volatile and semi-volatile compounds. A fused silica fiber coated with a stationary phase is exposed to the headspace above a sample. The analytes adsorb to the fiber and are then thermally desorbed in the injector of a gas chromatograph. HS-SPME is a popular method for analyzing volatile compounds in wine, plants, and other complex matrices. nih.govactapol.netnih.gov The efficiency of HS-SPME depends on factors such as the fiber coating, extraction time, and temperature. tandfonline.comactapol.net For instance, a Carboxen/DVB/PDMS fiber was found to be highly efficient for extracting a broad range of volatile compounds, including terpenes, from wine. actapol.net A combination of SPE and HS-SPME has also been developed to enhance the sensitivity of terpene analysis in alcoholic beverages. tandfonline.comtandfonline.com

Other Extraction Methods:

Steam Distillation: This method is commonly used for extracting essential oils from plant materials. nih.gov

Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures to improve extraction efficiency. nih.gov

Ultrasonic Extraction: The use of ultrasound can enhance the extraction of essential oils and other bioactive compounds. grassrootsjournals.org

Table 2: Comparison of Extraction Techniques for Terpenoids

| Extraction Method | Principle | Advantages | Common Applications | Reference(s) |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Simple, well-established. | Alcoholic beverages. | tandfonline.com |

| Solid-Phase Extraction (SPE) | Analyte retained on a solid sorbent. | Good for cleanup and concentration. | Alcoholic beverages, fruit samples. | tandfonline.comtandfonline.comresearchgate.net |

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of headspace volatiles onto a coated fiber. | Solvent-free, sensitive, good for automation. | Wine, plants, alcoholic beverages. | nih.govactapol.netnih.gov |

| Steam Distillation | Volatilization of compounds with steam. | Traditional method for essential oils. | Plant materials. | nih.gov |

Chemical Derivatization for Improved Chromatographic Performance and Detection

Chemical derivatization is a process that modifies the chemical structure of an analyte to improve its analytical properties, particularly for gas chromatography. For a polar compound like this compound, which is an alcohol, derivatization is often necessary to increase its volatility, improve thermal stability, and enhance detector response. libretexts.org

The most common derivatization reactions for hydroxyl groups in GC analysis are silylation and acylation. libretexts.org

Silylation: This reaction involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. libretexts.orgsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. sigmaaldrich.com The resulting TMS ethers are more volatile and thermally stable than the original alcohol. libretexts.org The ease of derivatization for alcohols generally follows the order: primary > secondary > tertiary, meaning tertiary alcohols like this compound may require more stringent reaction conditions (e.g., elevated temperature, longer reaction time) to achieve complete derivatization. sigmaaldrich.com

Acylation: This method converts the hydroxyl group into an ester. libretexts.orgresearchgate.net Acylating agents include acid chlorides and anhydrides. Acylated derivatives are generally more stable than their silylated counterparts. libretexts.org Derivatization with fluorinated acyl groups can enhance detectability with an electron capture detector (ECD). libretexts.org

Other Derivatization Approaches:

Methylation: On-column methylation with reagents like tetramethylammonium (B1211777) acetate (B1210297) (TMAA) has been used to derivatize fatty acids in essential oil analysis, which can also contain terpene alcohols. researchgate.net

Derivatization for LC-MS: For liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to introduce a chargeable moiety to neutral compounds like alcohols, thereby enhancing their ionization efficiency for detection. ddtjournal.com Reagents like dansyl chloride are used for this purpose. ddtjournal.com

The choice of derivatization reagent and reaction conditions must be optimized to ensure a high percentage of derivatization completion, leading to accurate and reliable analytical results. sigmaaldrich.com

Table 3: Common Derivatization Reagents for Alcohols in Chromatography

| Derivatization Method | Reagent(s) | Purpose | Resulting Derivative | Reference(s) |

| Silylation | BSTFA, TMCS, MSTFA | Increase volatility and thermal stability for GC | Trimethylsilyl (TMS) ether | researchgate.netlibretexts.orgsigmaaldrich.com |

| Acylation | Acid chlorides, acid anhydrides | Increase volatility, stability, and sometimes detector response for GC | Ester | libretexts.orgresearchgate.net |

| Methylation | Tetramethylammonium acetate (TMAA) | Improve chromatographic properties for GC | Methyl ether | researchgate.net |

| Dansylation | Dansyl chloride | Enhance ionization efficiency for LC-MS | Dansyl ester | ddtjournal.com |

Ecological and Biological Significance of 4 Menthen 8 Ol in Non Human Systems

Role in Plant Defense Mechanisms and Interplant Communication

Plants have evolved sophisticated defense systems that include the production of a wide array of chemical compounds. Among these, terpenoids are a major class of secondary metabolites that play crucial roles in protecting plants from herbivores and pathogens. anselfarm.com

Production of Terpenoid Signals and Volatile Organic Compounds (VOCs) in Plant Responses

Plants produce a diverse range of volatile organic compounds (VOCs) in response to various environmental stimuli, including herbivore attacks and pathogen infections. mdpi.comnih.gov These VOCs, which include terpenoids like 4-Menthen-8-ol, serve as key signaling molecules in plant defense. anselfarm.com When a plant is damaged, it releases a specific blend of VOCs that can act as a warning to neighboring plants, priming their defenses against potential threats. nih.govresearchgate.net This interplant communication allows for a coordinated defense response within a plant community. researchgate.net The emission of these volatile signals is a critical component of a plant's ability to adapt and respond to its environment. mdpi.com

Modulation of Induced Resistance in Elicitor-Treated Plant Cell Cultures (e.g., Cupressus lusitanica)

Research on plant cell cultures, such as those of the Mexican cypress (Cupressus lusitanica), has provided valuable insights into the induction of plant defense mechanisms. When these cell cultures are treated with elicitors—molecules that mimic herbivore or pathogen attacks—they can be stimulated to produce a variety of monoterpenes. researchgate.netjst.go.jp Studies have shown that elicitor-treated Cupressus lusitanica cells produce a complex mixture of volatile and non-volatile monoterpenes. sfu.ca

Notably, a novel monoterpene, (1S, 2S, 6S)-(+)-1,6-epoxy-4(8)-p-menthen-2-ol, was identified in these elicited cultures, alongside other known monoterpenes. researchgate.netjst.go.jpsfu.ca The production of these compounds is part of an induced resistance response, where the plant activates its chemical defenses to fend off attackers. researchgate.net The signaling cascade initiated by elicitors can lead to the accumulation of protective compounds, including phytoalexins like β-thujaplicin. researchgate.netresearchgate.net Terpinolene (B10128) has been identified as a potential intermediate in the biosynthesis of β-thujaplicin in these cell cultures. researchgate.net

Influence on Herbivorous Pests and Mite Interactions

The volatile compounds produced by plants can have a direct impact on herbivorous pests, including insects and mites. eje.cz These chemicals can act as repellents, deterrents, or toxins, thereby reducing the damage caused by herbivores. anselfarm.com For instance, many monoterpenes are known to be toxic to insects and can interfere with their growth and development. researchgate.netresearchgate.net

The two-spotted spider mite, Tetranychus urticae, is a highly polyphagous pest that affects a wide range of plants. mdpi.comnih.gov Plants, in turn, have developed various defense mechanisms against these mites. mdpi.comfrontiersin.orginra.fr These defenses can be constitutive, meaning they are always present, or induced upon attack. mdpi.com The induction of defense pathways, often mediated by jasmonic acid, leads to the production of secondary metabolites that can negatively affect the mites. nih.gov Some herbivores have evolved the ability to manipulate plant defenses to their own benefit, for example by suppressing the production of defensive compounds. eje.czoup.com

Synergistic or Antagonistic Interactions with Other Plant Defense Compounds, including Phenolics

Phenolic compounds are another major class of plant secondary metabolites that play a significant role in defense against herbivores and pathogens. nih.govresearchgate.net The interplay between terpenoids and phenolics can be crucial for a plant's survival. In some cases, these compounds can act synergistically to provide a more potent defense. nih.gov However, antagonistic interactions can also occur, where one compound may interfere with the activity of another. frontiersin.orgmpg.de For example, some herbivores have evolved mechanisms to detoxify certain plant compounds by using other plant-derived chemicals. mpg.de Understanding these interactions is essential for a complete picture of plant defense strategies. frontiersin.org

Function as an Insect Pheromone, Pheromone Precursor, or Analog

Pheromones are chemical signals used for communication between individuals of the same species. In insects, pheromones play critical roles in processes such as mating, aggregation, and alarm signaling. Many insect pheromones are structurally related to plant-derived monoterpenes, suggesting that insects may have co-opted these compounds for their own communication systems. researchgate.netresearchgate.net

Structural and Functional Comparisons with Known Menthane-Type Insect Pheromones (e.g., 1-p-Menthene-8-thiol)

The chemical structure of this compound belongs to the p-menthane (B155814) class of monoterpenoids. This structural motif is found in a number of known insect pheromones. A notable example is 1-p-menthene-8-thiol (B36435), a sulfur-containing analog that is a potent aroma compound in grapefruit and also functions as an insect pheromone. alfa-chemistry.comwikipedia.orgaxxence.de

The structural similarity between this compound and 1-p-menthene-8-thiol suggests that the former could potentially act as a pheromone, a precursor to a pheromone, or an analog that can interfere with pheromone perception in certain insect species. guidechem.comd-nb.infonih.gov While some insects synthesize their pheromones de novo, others utilize host-plant compounds as precursors. researchgate.netresearchgate.net The presence of this compound in the environment could therefore have implications for insect chemical communication.

Table 1: Compounds Mentioned in the Article

| Compound Name | Class | Role/Significance |

| This compound | Monoterpenoid | Plant defense, potential insect pheromone analog |

| 1,6-epoxy-4(8)-p-menthen-2-ol | Monoterpenoid | Induced defense compound in Cupressus lusitanica |

| 1-p-Menthene-8-thiol | Monoterpenoid thiol | Grapefruit aroma, insect pheromone |

| β-thujaplicin | Tropolone monoterpenoid | Phytoalexin with antimicrobial properties |

| Terpinolene | Monoterpene | Potential precursor to β-thujaplicin |

| Phenolics | Various | Plant defense compounds |

| Jasmonic acid | Phytohormone | Regulates plant defense against herbivores |

| p-Menthane | Monoterpene skeleton | Common structural motif in terpenoids and pheromones |

Table 2: Key Research Findings on Cupressus lusitanica Cell Cultures

| Elicitor Treatment | Observed Effect | Key Compounds Produced | Reference |

| Fungal elicitors | Induction of monoterpene biosynthesis | Volatile and non-volatile monoterpenes, including 1,6-epoxy-4(8)-p-menthen-2-ol | researchgate.netjst.go.jpsfu.ca |

| Mechanical stress | Accumulation of lignin | Lignin | researchgate.net |

| Elicitor stimulation | Production of phytoalexins | β-thujaplicin | researchgate.netresearchgate.net |

Investigations into Stereoselectivity and Bioactivity in Pheromonal Communication

The biological activity of pheromones is often highly dependent on their stereochemistry. nih.gov The specific arrangement of atoms in space can dramatically alter a molecule's effectiveness in eliciting a behavioral response in insects, a phenomenon that is particularly evident in the p-menthenol family of compounds used in bark beetle communication. nih.govresearchgate.net Different species, and sometimes even different sexes within a species, may respond selectively to specific enantiomers or diastereomers of a pheromone, while being unresponsive or even repelled by others. researchgate.netchemical-ecology.net

Investigations into the aggregation pheromones of various bark beetles of the genus Ips have revealed complex relationships between stereoisomerism and bioactivity. The first multi-component insect pheromone was identified from Ips paraconfusus as a mixture of ipsdienol (B1210497), ipsenol (B191551), and cis-verbenol. slu.se Subsequent research has shown that the enantiomeric composition of ipsenol and ipsdienol is a critical factor for species recognition and reproductive isolation. researchgate.netslu.se

For instance, males of the pine engraver beetle, Ips pini, produce and respond to (–)-ipsdienol. In contrast, Ips paraconfusus utilizes (+)-ipsdienol as a key component of its aggregation pheromone. chemical-ecology.net The presence of the "wrong" enantiomer can act as an inhibitor, preventing interspecific mating and resource competition. researchgate.net This enantiomeric specificity is a cornerstone of chemical communication within this genus. Similarly, Ips acuminatus and Ips lecontei produce (+)-ipsdienol and (–)-ipsenol in high optical purity, whereas Ips sexdentatus produces racemates (an equal mixture of both enantiomers). researchgate.net While racemic ipsdienol is attractive to I. sexdentatus in field studies, it does not appear to promote subsequent colonization behaviors like landing or bark penetration, suggesting a more nuanced role for stereochemistry. researchgate.net

An unusual case of stereoselectivity is observed in the olive fruit fly, Bactrocera oleae, where the two enantiomers of its pheromone, olean, affect different sexes. The (R)-enantiomer activates male flies, while the (S)-enantiomer is active against females. nih.gov This highlights the diverse and highly specific ways in which stereochemistry governs pheromonal communication in non-human systems. nih.gov

Table 1: Stereoselectivity and Bioactivity of Ipsenol and Ipsdienol in Ips Species

| Species | Compound | Active Enantiomer(s) | Behavioral Response | Reference |

|---|---|---|---|---|

| Ips pini | Ipsdienol | (–)-Ipsdienol | Aggregation Pheromone | chemical-ecology.net |

| Ips paraconfusus | Ipsdienol | (+)-Ipsdienol | Aggregation Pheromone | chemical-ecology.net |

| Ips paraconfusus | Ipsenol | (–)-Ipsenol | Aggregation Pheromone | chemical-ecology.net |

| Ips acuminatus | Ipsdienol | (+)-Ipsdienol | Male-specific Pheromone Component | researchgate.net |

| Ips lecontei | Ipsdienol | (+)-Ipsdienol | Male-specific Pheromone Component | researchgate.net |

| Ips sexdentatus | Ipsdienol | Racemic [(+)/(-)] | Attractant, but does not promote full colonization behavior | researchgate.net |

Mechanisms of Pheromone Perception and Olfactory Receptor Response (e.g., Electroantennographic Detection - EAG)

Insects detect pheromones through a highly sensitive olfactory system, where specialized olfactory receptor neurons (ORNs) on the antennae are tuned to specific chemical compounds. nih.gov The binding of a pheromone molecule to a specific odorant receptor (OR) on these neurons initiates a signal cascade, leading to a behavioral response. nih.gov A key technique for studying these responses is electroantennography (EAG), which measures the total electrical output from the antenna in response to an odor stimulus. When coupled with gas chromatography (GC-EAD), this method allows researchers to pinpoint which specific volatile compounds in a complex mixture are biologically active. affrc.go.jp

This GC-EAD technique was instrumental in identifying the aggregation pheromone of the ambrosia beetle, Platypus quercivorus. affrc.go.jp Volatiles from the boring frass of unmated males were analyzed, revealing a single component that elicited a strong antennal response. This active compound was identified as (1S,4R)-p-menth-2-en-1-ol, now named quercivorol. affrc.go.jp Interestingly, its stereoisomer, trans-p-menth-2-en-1-ol, was also present in the frass but did not generate a reproducible response in GC-EAD analyses, demonstrating the antenna's ability to discriminate between stereoisomers. affrc.go.jp

More recent molecular studies have delved deeper into the specific receptors involved. In the spruce bark beetle, Ips typographus, researchers have functionally characterized specific ORs to understand their role in pheromone perception. nih.gov While the primary aggregation pheromone for this species includes 2-methyl-3-buten-2-ol (B93329) and (4S)-cis-verbenol, these studies provide a model for understanding p-menthenol perception. nih.gov The highly expressed odorant receptor ItypOR41 was found to respond specifically to (4S)-cis-verbenol, with only minor responses to structurally similar compounds. nih.gov A related receptor, ItypOR45, showed a broader tuning but also responded to the pheromone component. nih.gov Such research indicates that the specificity of pheromonal communication arises not just from the production of specific compounds but also from the evolution of highly tuned receptors. nih.gov Computational modeling has even identified specific amino acid residues within the receptor that are critical for ligand binding and ensuring the high specificity for the correct pheromone component. nih.gov

Table 2: Olfactory Responses to Pheromone Components and Related Compounds

| Insect Species | Technique | Active Compound | Response Type | Reference |

|---|---|---|---|---|

| Platypus quercivorus | GC-EAD | (1S,4R)-p-menth-2-en-1-ol (Quercivorol) | Strong antennal depolarization | affrc.go.jp |

| Platypus quercivorus | GC-EAD | trans-p-menth-2-en-1-ol | No reproducible antennal response | affrc.go.jp |

| Ips typographus | Functional characterization (in vitro) | (4S)-cis-Verbenol | Specific activation of Odorant Receptor ItypOR41 | nih.gov |

| Ips typographus | Functional characterization (in vitro) | (4S)-cis-Verbenol | Activation of Odorant Receptor ItypOR45 (broader tuning) | nih.gov |

| Ips typographus | Field Trapping | 1,8-Cineole | Anti-attractant (reduces trap catch) | frontiersin.org |

| Ips typographus | Field Trapping | (+)-Isopinocamphone | Synergist (enhances attraction to pheromone) | frontiersin.org |

Synthetic Approaches to Pheromone Components and their Integration into Pest Management Research

The critical role of stereochemistry in pheromone activity necessitates synthetic methods that can produce these compounds in high optical purity. nih.govnih.gov The ability to synthesize specific stereoisomers of p-menthenols and related compounds is essential not only for confirming the structure of natural pheromones but also for developing species-specific lures and repellents for pest management. csic.esusda.gov

A variety of synthetic strategies have been developed to produce pheromones like ipsenol and ipsdienol. nih.govcsic.es These range from classical organic chemistry methods to more modern chemoenzymatic routes. For example, a landmark synthesis of (1S,4R)-p-menth-2-en-1-ol (quercivorol) started from (S)-perillyl alcohol, which was converted in six steps to (R)-cryptone with high enantiomeric excess (91.5–93% ee). researchgate.net Treatment of this intermediate with methyllithium (B1224462) yielded the target pheromone. researchgate.net Biocatalysis has also proven effective; one route utilized baker's yeast (Saccharomyces cerevisiae) to reduce an epoxidized form of (S)-limonene, achieving an enantiomeric excess of over 99%. vulcanchem.com These enantioselective syntheses are crucial for producing the precise stereoisomers needed for bioactivity studies and practical applications. nih.gov

The integration of synthetic pheromones into pest management is a key goal of this research. usda.gov Semiochemicals offer a more environmentally benign alternative to conventional pesticides because they are highly specific, effective at low concentrations, and biodegradable. usda.gov Synthetic pheromone components are widely used in traps for monitoring insect populations, allowing for more timely and targeted control efforts. usda.gov

Furthermore, research is exploring how to modulate the standard aggregation pheromone blend to improve its efficacy or to target specific outcomes. For example, field studies with Ips typographus tested the effect of adding various oxygenated monoterpenes to the commercial pheromone lure. frontiersin.org It was found that adding 1,8-cineole acted as an anti-attractant, significantly reducing the number of beetles caught. Conversely, adding (+)-isopinocamphone enhanced the attraction of I. typographus to the traps. frontiersin.org Such findings open the door to developing more sophisticated pest management tools, such as "push-pull" strategies where repellents push pests away from valuable trees and attractants pull them into traps. The combination of synthetic lures containing both ipsenol and ipsdienol has also been shown to be effective for trapping various wood-boring beetles that use these compounds as kairomones to find suitable host material. cerambycoidea.com

Table 3: Examples of Synthetic Strategies for Pheromone Components

| Target Compound | Starting Material | Key Transformation/Reagent | Reference |

|---|---|---|---|

| (1S,4R)-p-menth-2-en-1-ol (Quercivorol) | (S)-Perillyl alcohol | Conversion to (R)-cryptone, followed by methyllithium | researchgate.net |

| (1S,4R)-p-menth-2-en-1-ol | (S)-Limonene | Epoxidation and reduction using baker's yeast | vulcanchem.com |

| (R)- and (S)-Ipsdienol | Ethyl 3-chloropropionate | Kulinkovich cyclopropanation, then resolution of diastereomeric salts | researchgate.net |

| Ipsdienol (racemic) | 3-Methyl-2-butenal | Reaction with 2-(bromomethyl)buta-1,3-diene (B1654496) and Zinc | csic.es |

| Ipsdienol | Verbenone | Multi-step conversion via diastereoisomeric 2(10)-pinen-4-ols | researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.